1H-Pyrazolo[3,4-d]pyridazin-4-amine, 1-methyl-
Description
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS RN: 5334-49-6) is a heterocyclic compound with a molecular formula of C₇H₉N₅ and a molecular weight of 163.18 g/mol . Structurally, it consists of a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at the 1-position and an amine group at the 4-position. This scaffold is analogous to purine bases, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism .
Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrazolo[3,4-d]pyridazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-5-3-8-10-6(7)4(5)2-9-11/h2-3H,1H3,(H2,7,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWYQFOVWMBJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=NC(=C2C=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423303 | |
| Record name | 1H-Pyrazolo[3,4-d]pyridazin-4-amine, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96017-56-0 | |
| Record name | 1H-Pyrazolo[3,4-d]pyridazin-4-amine, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrazolo[3,4-d]pyridazin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Classical Cyclocondensation Approaches
Cyclocondensation reactions between hydrazine derivatives and carbonyl-containing precursors constitute the most direct route to pyrazolo[3,4-d]pyridazine frameworks. A pivotal method involves the reaction of 3-hydrazino-6-(p-tolyl)pyridazine with ketene S,S-acetals or tetracyanoethylene under Phase Transfer Catalysis (PTC) conditions. For 1-methyl derivatives, methylhydrazine serves as the starting material to ensure N1-methylation during cyclization.
General Procedure :
- Precursor Synthesis : Methylhydrazine (10 mmol) is reacted with tetracyanoethylene (10 mmol) in methanol at 0–5°C for 3–6 hours.
- Cyclization : The intermediate is refluxed with triethylorthoformate and acetic anhydride (1:1 v/v) for 6 hours, followed by solvent evaporation.
- Amine Formation : The crude product is treated with hydrazine hydrate (99%) in ethanol at room temperature, yielding 1-methyl-1H-pyrazolo[3,4-d]pyridazin-4-amine after column chromatography (cyclohexane:ethyl acetate, 1:1).
Key Optimization :
- Temperature Control : Maintaining subambient temperatures during precursor synthesis minimizes side reactions.
- Catalyst Selection : PTC (e.g., tetrabutylammonium bromide) enhances reaction rates by facilitating interfacial electron transfer.
Nucleophilic Substitution for N1-Methylation
Post-cyclization alkylation offers an alternative route for introducing the methyl group. This method is advantageous when cyclocondensation yields unsubstituted pyrazolo[3,4-d]pyridazin-4-amine intermediates.
Methylation Protocol :
- Intermediate Preparation : Pyrazolo[3,4-d]pyridazin-4-amine (5 mmol) is dissolved in dry DMF under nitrogen.
- Alkylation : Methyl iodide (6 mmol) and potassium carbonate (10 mmol) are added, and the mixture is stirred at 60°C for 12 hours.
- Workup : The product is extracted with dichloromethane, washed with water, and purified via recrystallization (ethanol).
Yield Considerations :
- Excess methyl iodide (1.2 eq) ensures complete N1-methylation, with typical yields of 75–85%.
- Steric hindrance at the N1 position necessitates prolonged reaction times for bulky substrates.
Multi-Component Reactions (MCRs)
MCRs streamline synthesis by constructing the pyrazolo[3,4-d]pyridazine core and introducing substituents in a single step. A notable example involves the condensation of methylhydrazine, malononitrile, and aldehydes under oxidative conditions.
Representative Reaction :
- Reactants : Methylhydrazine (1 eq), malononitrile (1 eq), arylaldehyde (1 eq).
- Conditions : Acetic acid (6 eq) in ethanol, stirred under O₂ at 130°C for 18 hours.
- Outcome : The reaction affords 1-methyl-3-aryl-pyrazolo[3,4-d]pyridazin-4-amine derivatives in 60–75% yield.
Advantages :
- Atom Economy : Concurrent formation of multiple bonds reduces waste.
- Diversity : Arylaldehydes with electron-withdrawing groups (e.g., nitro, cyano) enhance reaction rates.
Comparative Analysis of Synthetic Routes
Critical Insights :
- Cyclocondensation is optimal for large-scale production but demands rigorous temperature control.
- MCRs offer structural diversity but suffer from moderate yields due to competing polymerization pathways.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-d]pyridazin-4-amine, 1-methyl- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imine or enamine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions include various substituted pyrazolopyridazines and their derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
1H-Pyrazolo[3,4-d]pyridazin-4-amine, 1-methyl- features a fused ring system comprising a pyrazole and pyridazine ring. The presence of nitrogen atoms within these rings contributes to its distinctive chemical reactivity. The compound can undergo various chemical reactions:
- Oxidation : Can be oxidized to form oxides using agents like potassium permanganate.
- Reduction : Reduction can yield derivatives using sodium borohydride.
- Substitution : Nucleophilic substitution can occur with halogens or electrophiles.
- Condensation : Can react with aldehydes or ketones to form imines or enamines.
These reactions enable the synthesis of more complex heterocyclic compounds, making it a valuable building block in chemical research.
Chemistry
1H-Pyrazolo[3,4-d]pyridazin-4-amine, 1-methyl- serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows chemists to design and synthesize new compounds with tailored properties.
| Reaction Type | Example Reaction | Product |
|---|---|---|
| Oxidation | Oxides of the compound | |
| Reduction | Reduced derivatives | |
| Substitution | Substituted derivatives | |
| Condensation | Imines or enamines |
Biology
The compound exhibits significant biological activity and is under investigation for various therapeutic applications:
- Antimicrobial Activity : Studies have indicated that pyrazolopyridazine derivatives can inhibit bacterial growth.
- Anticancer Potential : Research has shown that these compounds may induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in cellular models.
Case studies have demonstrated that modifications to the pyrazolopyridazine structure can enhance its biological activity, leading to the development of new drug candidates.
Medicine
In medicinal chemistry, 1H-Pyrazolo[3,4-d]pyridazin-4-amine, 1-methyl- is being explored for its potential in treating various diseases:
- Cancer Therapy : Investigations are focused on its role as an inhibitor of specific cancer cell pathways.
- Infectious Diseases : The compound is being studied for its efficacy against pathogens resistant to conventional antibiotics.
Industrial Applications
The compound also finds applications in industrial settings:
- Agrochemicals : It is used as a precursor for synthesizing herbicides and pesticides.
- Material Science : Its unique properties make it suitable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyridazin-4-amine, 1-methyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[3,4-d]pyrimidin-4-amine scaffold is highly versatile, with modifications at the 1-, 3-, and 6-positions significantly altering biological activity, solubility, and pharmacokinetics. Below is a detailed comparison:
Substituent Variations and Molecular Properties
*Estimated based on structural analogs.
Key Research Findings
Substituent Size and Activity : Bulky groups (e.g., tert-butyl in NA-PP1) enhance kinase inhibition but reduce solubility, highlighting a trade-off between potency and bioavailability .
Halogenation Strategies : Iodo derivatives enable applications in radiopharmacy, though their synthesis requires precise control to avoid off-target reactivity .
Biological Activity
1H-Pyrazolo[3,4-d]pyridazin-4-amine, 1-methyl- is a heterocyclic compound that belongs to the family of pyrazolopyridazines. This compound features a fused ring system comprising a pyrazole and a pyridazine ring, characterized by the presence of nitrogen atoms that contribute to its unique chemical and biological properties. Its potential therapeutic applications have attracted significant interest in medicinal chemistry and pharmaceutical research.
The biological activity of 1H-Pyrazolo[3,4-d]pyridazin-4-amine, 1-methyl- is largely attributed to its structural similarity to purine bases, adenine and guanine. This similarity suggests that the compound may interact with biological targets involved in nucleic acid metabolism and cellular signaling pathways. Some derivatives of pyrazolopyridines have demonstrated various biological activities, indicating that this compound could exhibit diverse effects at molecular and cellular levels.
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazolo[3,4-d]pyridazin derivatives. For instance, a study highlighted the antiproliferative activity of various substituted pyrazolo compounds against different cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HeLa cells. The results indicated significant cytotoxicity with IC50 values ranging from 0.59 µM to over 10 µM depending on the specific substituents present on the pyrazole ring .
Table: Antiproliferative Activity of Substituted Pyrazolo Compounds
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.59 | >25 |
| Compound B | HeLa | 0.85 | >20 |
| Compound C | A549 | 2.01 | >15 |
| Compound D | HL60 | 1.05 | >18 |
Antimicrobial and Anti-inflammatory Properties
In addition to its anticancer properties, 1H-Pyrazolo[3,4-d]pyridazin-4-amine, 1-methyl- has been investigated for antimicrobial and anti-inflammatory activities. Preliminary findings suggest that certain derivatives may exhibit effective inhibition against various pathogens and inflammatory responses, although further research is necessary to elucidate these effects fully.
Study on Structure-Activity Relationship (SAR)
A comprehensive study focused on the structure-activity relationship of pyridine derivatives demonstrated that modifications in functional groups significantly impacted their biological activities. For example, compounds with hydroxyl (-OH) groups exhibited improved antiproliferative activity against cancer cell lines such as HeLa and MCF-7 . The presence of fluorinated groups was also noted to enhance metabolic stability and cytotoxicity.
In Vivo Studies
In vivo studies using animal models have shown promising results for derivatives of 1H-Pyrazolo[3,4-d]pyridazin-4-amine, 1-methyl-. These studies revealed significant tumor regression in xenograft models when treated with specific analogs, indicating potential for therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-1H-pyrazolo[3,4-d]pyridazin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with nitriles or via Pd-catalyzed cross-coupling reactions. For example, a one-pot synthesis under solvent-free conditions using microwave irradiation improves yield (70–85%) by reducing side reactions . Key variables include temperature (120–150°C), catalyst loading (e.g., trifluoroacetic acid at 30 mol%), and reaction time (2–4 hours). Purity is confirmed via HPLC (>95%) .
Q. How can structural characterization of 1-methyl-1H-pyrazolo[3,4-d]pyridazin-4-amine derivatives be performed to confirm regioselectivity?
- Methodological Answer : Use and NMR to identify substituent positions. For example, the methyl group at N1 shows a singlet at δ 3.85–3.90 ppm, while pyridazine protons resonate at δ 8.20–8.50 ppm. X-ray crystallography (e.g., CCDC entries) resolves ambiguities in fused-ring systems .
Q. What safety protocols are critical for handling 1-methyl-1H-pyrazolo[3,4-d]pyridazin-4-amine in the lab?
- Methodological Answer : The compound is classified as a Category Ⅲ hazard (LD 180 mg/kg in mice). Use PPE (gloves, goggles), store under inert atmosphere (argon) in dark conditions, and avoid inhalation. Spills require neutralization with 10% sodium bicarbonate .
Advanced Research Questions
Q. How can contradictory bioactivity data for pyrazolo[3,4-d]pyridazine derivatives be resolved in anticancer studies?
- Methodological Answer : Discrepancies in IC values (e.g., 5 µM vs. 50 µM) may arise from cell-line specificity or assay conditions. Validate using standardized protocols (e.g., MTT assays at 48-hour exposure). Cross-test with kinase inhibition profiles (e.g., PI3K or Src) to identify off-target effects .
Q. What strategies enhance the selectivity of 1-methyl-1H-pyrazolo[3,4-d]pyridazin-4-amine derivatives for kinase targets?
- Methodological Answer : Introduce substituents at C3 or C6 to modulate steric and electronic effects. For example:
- C3 modification : Adding a 4-fluorophenyl group increases PI3Kδ affinity (K = 1.2 nM) .
- C6 modification : A piperazine moiety improves solubility and reduces hERG channel binding .
Use molecular docking (AutoDock Vina) to predict binding modes .
Q. How can analytical methods (e.g., HPLC, LC-MS) be validated for quantifying degradation products of this compound?
- Methodological Answer :
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : Acetonitrile/0.1% formic acid (70:30).
- Detection : UV at 254 nm; LOD = 0.1 µg/mL.
Validate precision (RSD < 2%), accuracy (spiked recovery 98–102%), and stability under forced degradation (40°C/75% RH for 14 days) .
Q. What computational tools are effective for predicting the metabolic pathways of 1-methyl-1H-pyrazolo[3,4-d]pyridazin-4-amine?
- Methodological Answer : Use Schrödinger’s QikProp for ADME prediction. Key metabolic sites:
- N-demethylation (major pathway, CYP3A4-mediated).
- Oxidation at C7 (minor pathway).
Validate with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
